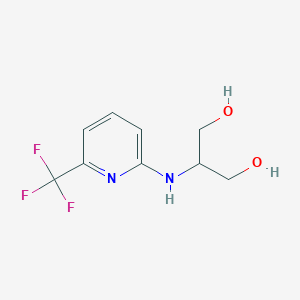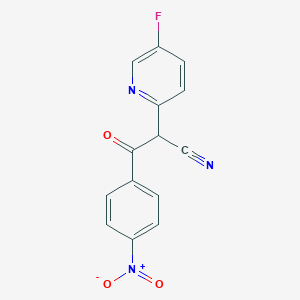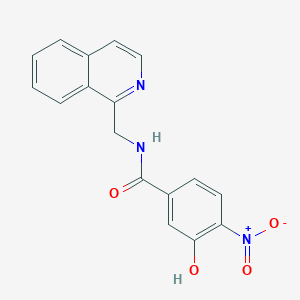![molecular formula C20H22N4O3S B6621088 N-[3-(dimethylsulfamoyl)-4-methylphenyl]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B6621088.png)
N-[3-(dimethylsulfamoyl)-4-methylphenyl]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(dimethylsulfamoyl)-4-methylphenyl]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide is a fascinating compound known for its distinctive chemical structure and diverse applications. This organic molecule belongs to the pyrazole class, characterized by its unique five-membered ring containing two nitrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylsulfamoyl)-4-methylphenyl]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide typically involves the reaction of 3-(dimethylsulfamoyl)-4-methylphenylhydrazine with 4-methylphenyl isocyanate under controlled conditions. This reaction is carried out in a suitable solvent like dichloromethane, and the mixture is stirred at room temperature for several hours. The product is then isolated and purified using chromatographic techniques.
Industrial Production Methods
For large-scale industrial production, continuous-flow synthesis methods are often preferred. This involves the use of automated reactors where the reactants are mixed and reacted in a controlled environment. The conditions such as temperature, pressure, and reaction time are meticulously monitored to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
N-[3-(dimethylsulfamoyl)-4-methylphenyl]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide undergoes a variety of chemical reactions:
Oxidation: It can be oxidized using agents like potassium permanganate, leading to the formation of sulfonic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can yield amine derivatives.
Common Reagents and Conditions
The reactions typically involve reagents such as potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. Conditions vary depending on the specific reaction but generally include controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Amine derivatives
Substitution: Various alkylated derivatives
科学的研究の応用
N-[3-(dimethylsulfamoyl)-4-methylphenyl]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Explored for its potential as an enzyme inhibitor, particularly in the study of sulfamoyl-containing pharmaceuticals.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Employed in the development of specialty chemicals and advanced materials due to its unique chemical properties.
作用機序
The compound exerts its effects by interacting with specific molecular targets. Its mechanism of action often involves:
Enzyme Inhibition: Binding to the active site of enzymes, particularly those involved in inflammatory pathways.
Pathway Modulation: Influencing various biochemical pathways, leading to changes in cellular processes such as proliferation and apoptosis.
類似化合物との比較
Compared to similar compounds like N-[3-(dimethylsulfamoyl)phenyl]-1H-pyrazole-5-carboxamide, this compound stands out due to the presence of the 4-methyl substituent, which enhances its binding affinity and selectivity for certain biological targets.
List of Similar Compounds
N-[3-(dimethylsulfamoyl)phenyl]-1H-pyrazole-5-carboxamide
N-[4-(dimethylsulfamoyl)phenyl]-3-phenyl-1H-pyrazole-5-carboxamide
N-[3-(dimethylsulfamoyl)phenyl]-3-(4-methylphenyl)-1H-pyrazole-4-carboxamide
This detailed exploration showcases the complexity and versatility of N-[3-(dimethylsulfamoyl)-4-methylphenyl]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide, a compound with significant potential across various fields of scientific research and industrial application.
特性
IUPAC Name |
N-[3-(dimethylsulfamoyl)-4-methylphenyl]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-13-5-8-15(9-6-13)17-12-18(23-22-17)20(25)21-16-10-7-14(2)19(11-16)28(26,27)24(3)4/h5-12H,1-4H3,(H,21,25)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNAIPMOGDBQFGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NC3=CC(=C(C=C3)C)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(1H-1,2,4-triazol-5-yl)-N-[(2,4,5-trimethylphenyl)methyl]ethanamine](/img/structure/B6621012.png)
![1-[(2-Chloro-4-fluorophenyl)methyl]-2-propylimidazole](/img/structure/B6621020.png)

![2-Chloro-4-[(2,5-dimethylpyrazole-3-carbonyl)amino]benzoic acid](/img/structure/B6621031.png)
![N-(4-cyanophenyl)-2-[(5-cyclohexyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B6621037.png)
![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1H-imidazole-5-sulfonamide](/img/structure/B6621054.png)
![5-[[[1-(4-Fluorophenyl)-3,5-dimethylpyrazol-4-yl]methylamino]methyl]pyridine-2-carboxamide](/img/structure/B6621057.png)
![(3-Ethyl-4-morpholin-4-ylpyrrolidin-1-yl)-[5-(methoxymethyl)-2-methylfuran-3-yl]methanone](/img/structure/B6621061.png)

![3-[5-(2,4-Difluorophenyl)-1,3-oxazol-2-yl]-1-(4-phenylpiperazin-1-yl)propan-1-one](/img/structure/B6621071.png)
![[2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethyl] 5-propan-2-yl-1H-pyrazole-3-carboxylate](/img/structure/B6621074.png)
![5-bromo-N-[4-(dimethylamino)-2-ethoxybutyl]thiophene-2-sulfonamide](/img/structure/B6621082.png)

![N-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6621111.png)
